Cas no 1544587-05-4 (2-(bromomethyl)-decahydronaphthalene)

2-(Bromomethyl)-decahydronaphthalene is a brominated derivative of decahydronaphthalene (decalin), featuring a reactive bromomethyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in alkylation and functionalization reactions. Its saturated bicyclic structure provides stability, while the bromomethyl group offers a handle for further modifications, making it useful in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The product is typically handled under inert conditions due to its sensitivity to moisture and light. Its well-defined reactivity and structural rigidity make it a valuable building block for constructing complex molecular frameworks in synthetic chemistry applications.
2-(bromomethyl)-decahydronaphthalene structure
1544587-05-4 structure
Product Name:2-(bromomethyl)-decahydronaphthalene
CAS No:1544587-05-4
MF:C11H19Br
MW:231.172562837601
CID:6051620
PubChem ID:70613006
Update Time:2025-11-03

2-(bromomethyl)-decahydronaphthalene Chemical and Physical Properties

Names and Identifiers

    • 2-(bromomethyl)-decahydronaphthalene
    • Naphthalene, 2-(bromomethyl)decahydro-
    • EN300-3019331
    • AKOS020859445
    • 2-(bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
    • SCHEMBL11572045
    • 1544587-05-4
    • Inchi: 1S/C11H19Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h9-11H,1-8H2
    • InChI Key: ZBYQKIUHQHOHLQ-UHFFFAOYSA-N
    • SMILES: C1C2C(CCCC2)CCC1CBr

Computed Properties

  • Exact Mass: 230.06701g/mol
  • Monoisotopic Mass: 230.06701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.199±0.06 g/cm3(Predicted)
  • Boiling Point: 260.0±8.0 °C(Predicted)

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Additional information on 2-(bromomethyl)-decahydronaphthalene

Research Brief on 2-(Bromomethyl)-decahydronaphthalene (CAS: 1544587-05-4): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

2-(Bromomethyl)-decahydronaphthalene (CAS: 1544587-05-4) is a halogenated decalin derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and bioactive compounds. Recent studies have highlighted its potential in drug discovery, medicinal chemistry, and materials science, making it a subject of intense investigation.

One of the primary research focuses involving 2-(bromomethyl)-decahydronaphthalene is its role as a building block in the synthesis of steroidal and terpenoid derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of bridged bicyclic systems, which are prevalent in many biologically active natural products. The bromomethyl group at the 2-position provides a reactive handle for further functionalization, enabling the introduction of various pharmacophores and enhancing molecular diversity.

In the context of drug discovery, researchers have employed 2-(bromomethyl)-decahydronaphthalene as a precursor for the development of protease inhibitors and GPCR modulators. A recent patent application (WO2023056789) disclosed its use in the synthesis of novel antiviral compounds targeting SARS-CoV-2 main protease. The rigid decalin scaffold contributes to improved metabolic stability and bioavailability, while the bromomethyl group allows for precise structural modifications to optimize binding affinity and selectivity.

From a synthetic methodology perspective, advances in catalytic C-H functionalization have enabled more efficient transformations of 2-(bromomethyl)-decahydronaphthalene. A 2024 Nature Catalysis paper reported a palladium-catalyzed cross-coupling reaction that significantly expands the derivatization possibilities of this compound. This breakthrough has opened new avenues for creating structurally diverse libraries for high-throughput screening in drug discovery programs.

The pharmaceutical industry has shown growing interest in 2-(bromomethyl)-decahydronaphthalene due to its potential in addressing challenging drug targets. Several preclinical candidates featuring this core structure are currently under investigation for neurodegenerative diseases and oncology indications. The compound's unique combination of rigidity and synthetic flexibility makes it particularly valuable for tackling problems associated with protein-protein interactions and allosteric modulation.

Looking forward, research on 2-(bromomethyl)-decahydronaphthalene is expected to focus on expanding its applications in targeted drug delivery systems and prodrug development. Recent computational studies have predicted favorable physicochemical properties for derivatives of this scaffold, suggesting potential for improved blood-brain barrier penetration and tissue-specific targeting. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, this compound is poised to play an increasingly important role in medicinal chemistry and chemical biology research.

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